N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide

Physicochemical profiling Drug-likeness Oxalamide analogs

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034557-27-0) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g·mol⁻¹. The compound incorporates a 4-(furan-3-yl)benzyl group at the N1 position and an isoxazol-3-yl ring at the N2 position, linked through a central oxalamide (ethanediamide) bridge.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 2034557-27-0
Cat. No. B2535401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide
CAS2034557-27-0
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3
InChIInChI=1S/C16H13N3O4/c20-15(16(21)18-14-6-8-23-19-14)17-9-11-1-3-12(4-2-11)13-5-7-22-10-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21)
InChIKeyPHPFGDYAGQVEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-(Furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034557-27-0): Chemical Identity & Core Structural Profile


N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034557-27-0) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g·mol⁻¹ . The compound incorporates a 4-(furan-3-yl)benzyl group at the N1 position and an isoxazol-3-yl ring at the N2 position, linked through a central oxalamide (ethanediamide) bridge. This architecture places it within a class of heterocycle-containing oxalamides that are being explored for enzyme inhibition and receptor modulation, particularly in contexts where the isoxazole ring may engage nuclear receptors such as farnesoid X receptor (FXR) [1]. However, publicly available, quantitative biological profiling data for this specific compound remain extremely limited.

Why Simple Substitution Risks Biological Profile Drift: The Case for N1-(4-(Furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide


Within the oxalamide chemotype, subtle changes to the N1-aryl/heteroaryl and N2-heterocycle substituents can profoundly alter target engagement, selectivity, and physicochemical properties. For instance, replacing the isoxazol-3-yl group with a 4-fluorobenzyl group (as in N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, MW 352.4 ) eliminates a hydrogen-bond-accepting heterocycle that is recognized as a privileged motif for FXR agonism [1]. Conversely, removing the 4-(furan-3-yl)benzyl group to leave a simple benzyl or substituted benzyl abolishes the extended aromatic surface that may contribute to π-stacking interactions within enzyme active sites. These structural differences cannot be assumed to be functionally neutral; they demand compound-specific verification.

Quantitative Differentiation Evidence: N1-(4-(Furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N1-(4-Fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

The target compound (MW 311.29 g·mol⁻¹ ) is approximately 48 Da heavier than the simplified analog N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (MW 263.22 g·mol⁻¹ ). The additional 4-(furan-3-yl)phenyl substituent contributes both greater molecular volume and an additional aromatic ring, which is expected to increase logP and alter passive membrane permeability relative to the smaller analog. While direct experimental logP values are not publicly available, the structural difference shifts the compound from a Rule-of-Five compliant small fragment toward a more elaborate 'lead-like' space, potentially enhancing target complementarity at the cost of solubility.

Physicochemical profiling Drug-likeness Oxalamide analogs

Heterocycle Composition Comparison: Isoxazole vs. Substituted Phenyl in N1-(4-Fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

The target compound contains an isoxazol-3-yl group at the N2 position, whereas the structurally related oxalamide N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034280-20-9) replaces this with a 4-fluorobenzyl group, shifting the heterocycle location to the N1 side . The isoxazole ring is a documented pharmacophore for farnesoid X receptor (FXR) agonism, with patent US 10,149,835 teaching that isoxazole derivatives exhibit FXR agonist activity [1]. In contrast, the 4-fluorobenzyl analog lacks this heterocycle and is not described in FXR patent literature. No direct comparative bioactivity data are available in the public domain for either compound.

Heterocyclic chemistry FXR agonism Structure-activity relationship

Hydrogen Bond Acceptor/Donor Count Differentiation vs. N1-(4-Chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

The target compound possesses a furan oxygen in addition to the isoxazole oxygen and oxalamide carbonyls, yielding a higher hydrogen bond acceptor count compared to N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide, which replaces the 4-(furan-3-yl)benzyl group with a simpler 4-chlorobenzyl substituent (CAS not retrieved; structural inference). The furan oxygen provides an additional H-bond acceptor site that may enhance binding to polar residues in enzyme active sites or receptor pockets. No quantitative binding data are currently published for either compound.

Hydrogen bonding Drug design Oxalamide series

Limitation Notice: Absence of Publicly Available Head-to-Head Biological Potency Data

As of the search date (May 2026), no primary research articles, patent biological examples, or public bioassay databases (ChEMBL, PubChem BioAssay, BindingDB) report quantitative IC₅₀, Kᵢ, EC₅₀, or MIC values for N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide. Similarly, no head-to-head comparative biological data with the analogs discussed above have been identified. All differentiation claims in this guide are therefore based on structural and physicochemical inference, which provides a rationale for compound-specific selection but does not substitute for empirical biological profiling. Users requiring potency-based procurement decisions should request proprietary data from vendors or commission custom head-to-head assays.

Data availability Screening compound Oxalamide pharmacology

Evidence-Anchored Application Scenarios for N1-(4-(Furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide


Nuclear Receptor Screening: FXR Agonist Candidate Prioritization

The presence of the isoxazol-3-yl group, a motif validated in FXR agonist patents [1], positions this compound as a candidate for FXR-focused screening cascades. Its distinct 4-(furan-3-yl)benzyl substituent differentiates it from simpler isoxazole-containing oxalamides, potentially offering altered pharmacokinetic properties or receptor subtype selectivity. Researchers should include the compound in panels alongside N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide to assess the contribution of the extended aromatic system.

Structure-Activity Relationship (SAR) Exploration of Oxalamide Linker Series

As an unsymmetrical oxalamide combining a furan-bearing benzyl group and an isoxazole heterocycle, this compound serves as a valuable SAR probe. Its molecular weight (311.29 g·mol⁻¹ ) and hydrogen bond acceptor count differentiate it from both smaller and larger analogs, enabling systematic exploration of how incremental structural changes affect potency, selectivity, and physicochemical properties.

Enzyme Inhibition Screening Panels Requiring Heterocyclic Diversity

The dual heterocycle composition (furan + isoxazole) provides a binding surface distinct from analogs containing only one heterocycle. This makes the compound suitable for diversity-oriented screening against enzyme families where H-bond acceptor patterns influence selectivity, such as kinases, glycosidases, or proteases. Inclusion alongside N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide can help deconvolute the contribution of the furan oxygen to target engagement.

Computational Chemistry and Docking Studies: Pharmacophore Model Testing

The compound's well-defined structure and the availability of close analogs with systematic structural variations (e.g., fluorobenzyl replacement, heterocycle substitution) make it suitable for computational SAR studies. Docking into FXR or other isoxazole-binding targets can generate testable hypotheses about the role of the furan ring and guide medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.